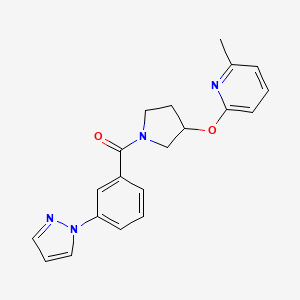
(3-(1H-pyrazol-1-yl)phenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(1H-pyrazol-1-yl)phenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H20N4O2 and its molecular weight is 348.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Isomorphous Structures and Data-Mining Procedures
- A study explored the isomorphous structures of compounds related to the specified chemical, emphasizing the impact of chlorine-methyl exchange and the challenges in detecting isomorphism in data-mining due to extensive disorder in these structures (Swamy et al., 2013).
Antimicrobial Activity
- Research focused on the synthesis of certain pyrazoline derivatives, including analogues of the specified compound, demonstrated their potential antimicrobial properties. Some compounds, particularly those containing a methoxy group, exhibited high antimicrobial activity (Kumar et al., 2012).
Anticancer Evaluation
- Another study involved synthesizing and evaluating various derivatives for their anticancer properties. Different nucleophile agents were reacted with the compounds to generate a range of derivatives for anticancer assessment (Gouhar & Raafat, 2015).
Molecular Docking Studies for Anticancer and Antimicrobial Agents
- A 2021 study conducted molecular docking studies on a series of compounds, including pyrazoline derivatives, to assess their potential as anticancer and antimicrobial agents (Katariya et al., 2021).
Antiinflammatory and Antibacterial Agents
- Research in 2016 highlighted the synthesis of pyrazoline derivatives via microwave irradiation methods, examining their potential as antiinflammatory and antibacterial agents. Some compounds showed promising activity in these areas (Ravula et al., 2016).
Corrosion Inhibition on Mild Steel
- A study conducted in 2015 explored the corrosion inhibition effects of pyrazole derivatives, related to the specified compound, on mild steel in hydrochloric acid solutions. The study demonstrated significant inhibition efficiency, suggesting potential applications in corrosion prevention (Yadav et al., 2015).
Antibacterial and Antifungal Activity
- Another study focused on the microwave-assisted synthesis of pyrazole derivatives and their potential antibacterial and antifungal activities. This research also pointed to the broad spectrum of biological activities of these compounds (Swarnkar et al., 2014).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, some pyrazole derivatives have been found to inhibit tubulin polymerization , which could potentially be a mode of action for this compound.
Biochemical Pathways
For instance, some pyrazole derivatives have been found to have antileishmanial and antimalarial activities, suggesting that they may affect the biochemical pathways of Leishmania and Plasmodium species .
Pharmacokinetics
For instance, the solubility of a compound in water and other polar solvents can influence its absorption and distribution in the body .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects in various conditions, including infectious diseases and cancer .
Propriétés
IUPAC Name |
[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-15-5-2-8-19(22-15)26-18-9-12-23(14-18)20(25)16-6-3-7-17(13-16)24-11-4-10-21-24/h2-8,10-11,13,18H,9,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVMTZWDBKJXIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(Quinolin-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2751478.png)
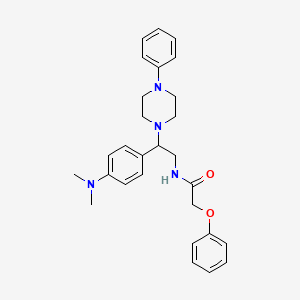
![ethyl 4-[4-[[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2751483.png)
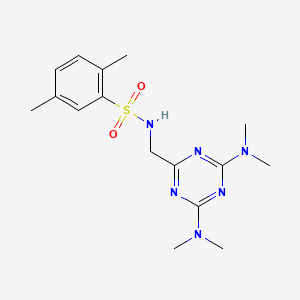
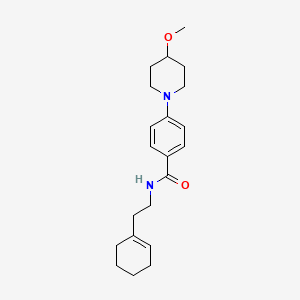
![1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-pyrrole](/img/structure/B2751487.png)
![1-(2-hydroxyethyl)-6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2751491.png)


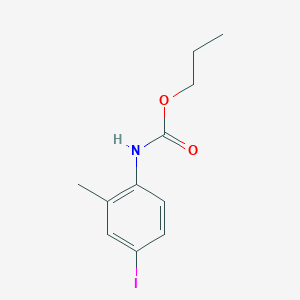
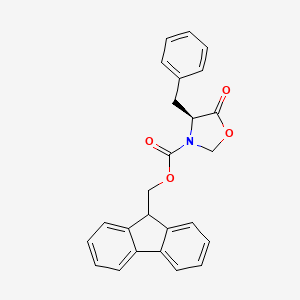
![N-(oxolan-2-ylmethyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2751498.png)
![N-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine](/img/structure/B2751499.png)
![[(2R,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B2751500.png)
